molecular formula C18H21ClN4O3S B6419111 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-13-4

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6419111
CAS No.: 946201-13-4
M. Wt: 408.9 g/mol
InChI Key: YCVSEQLAZUCJLA-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a 3-chloro-substituted aromatic ring linked via a sulfonylethyl chain to a piperazine moiety substituted with a pyridin-2-yl group. This structure combines a benzamide core—a common pharmacophore in medicinal chemistry—with a sulfonamide-based linker and a heterocyclic piperazine-pyridine system. The chloro substituent at the benzamide’s 3-position may enhance lipophilicity and influence receptor binding, while the pyridinyl-piperazine group could contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-16-5-3-4-15(14-16)18(24)21-8-13-27(25,26)23-11-9-22(10-12-23)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSEQLAZUCJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the Piperazine-Pyridine Moiety: This step involves the reaction of piperazine with pyridine derivatives under controlled conditions to form the desired piperazine-pyridine structure.

    Sulfonylation: The piperazine-pyridine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Benzamide: Finally, the sulfonylated intermediate is coupled with 3-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and piperazine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the sulfonyl and piperazine groups.

    Reduction: Reduced forms of the sulfonyl and piperazine groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: It is used to study enzyme interactions and receptor binding.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine moieties are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on variations in the benzamide substituents, linker groups, and piperazine modifications. Key comparisons are summarized below:

Compound Name / ID Substituents on Benzamide Linker Type Piperazine Substitution Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Chloro Sulfonylethyl Pyridin-2-yl Not Reported ~430 (estimated) Chloro enhances lipophilicity; pyridine enables H-bonding
N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) 4-Chloro-3-(Trifluoromethyl) Carbonyl 4-Chloro-3-Trifluoromethyl 241–242 530 Bulkier trifluoromethyl group increases lipophilicity
4-Iodo-N-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-N-(Pyridin-2-yl)Benzamide Hydrochloride (CAS 220643-77-6) 4-Iodo Ethyl 2-Methoxyphenyl Not Reported ~560 (with HCl) Iodo substituent adds steric bulk; methoxy improves solubility
4-Chloro-3-Piperidin-1-ylSulfonyl-N-[2-(4-SulfamoylPhenyl)Ethyl]Benzamide (785817-38-1) 4-Chloro, 3-Sulfonyl Sulfonylethyl Piperidin-1-yl Not Reported ~470 Dual sulfonyl groups enhance polarity; piperidine lacks aromaticity
2-Chloro-N-{2-[4-(Methylsulfonyl)-1-Piperazinyl]Phenyl}Benzamide 2-Chloro Phenyl-ethyl Methylsulfonyl Not Reported ~390 Methylsulfonyl increases electron-withdrawing effects

Key Observations

Substituent Effects: The target compound’s 3-chloro substituent contrasts with analogs like 8b (4-chloro-3-trifluoromethyl), which has higher molecular weight (530 vs. ~430) and greater lipophilicity due to the trifluoromethyl group .

Piperazine Substitutions: Pyridin-2-yl (target) vs. 2-methoxyphenyl (CAS 220643-77-6): Pyridine’s nitrogen enables stronger hydrogen bonding, whereas methoxy groups may enhance metabolic stability .

Research Implications and Gaps

  • Pharmacological Data: The evidence lacks explicit bioactivity data for the target compound.
  • Metabolic Stability : Compounds with pyridinyl-piperazine moieties (e.g., target) may exhibit improved metabolic stability over methoxy- or methylsulfonyl-substituted analogs due to reduced oxidative metabolism .

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